1-Fluoro-1,1,2,2-tetrachloroethane

Description

Historical Trajectories of Halogenated Ethane Research and Development

The study of halogenated alkanes dates back several centuries, with chloroethane (B1197429) being synthesized as early as the 15th century. acs.org However, the systematic synthesis and understanding of these compounds truly began in the 19th century, in conjunction with the broader development of organic chemistry and the structural theory of alkanes. acs.org A notable discovery in this era was made by the French chemist Auguste Laurent in 1836, who first synthesized 1,1,2,2-tetrachloroethane (B165197). wikipedia.org

The 20th century marked a significant turning point with the industrial-scale production of halogenated hydrocarbons. u-3arc.org Reactions such as the free radical halogenation of alkanes became crucial industrial routes to these compounds. u-3arc.org Initially, many halogenated ethanes, like 1,1,2,2-tetrachloroethane, were widely used as industrial solvents, for degreasing metals, and in products like paint removers and varnishes. wikipedia.org The development of methods for the selective formation of carbon-halogen bonds, including the addition of halogens and hydrohalogenation of alkenes, made these compounds readily and cheaply available for industrial chemistry. acs.org

Evolution of Scientific Inquiry on Fluoro- and Chloro-Substituted Ethanes in Chemical Science

The scientific inquiry into fluoro- and chloro-substituted ethanes is highlighted by the development of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). In the 1920s and 1930s, chemists sought safer, non-toxic, and non-flammable alternatives to early refrigerants like ammonia (B1221849) and sulfur dioxide. docksci.com This research led to the development of CFCs, such as dichlorodifluoromethane (B179400) (CFC-12), which were lauded as "safe" refrigerants and quickly became industry standards. docksci.comacs.org The most common commercial method for manufacturing both CFCs and HCFCs involves the successive replacement of chlorine atoms with fluorine using hydrogen fluoride (B91410). nih.gov

The perception of these compounds shifted dramatically in the 1970s. In 1974, chemists F. Sherwood Rowland and Mario Molina published groundbreaking research showing that CFCs, due to their chemical inertness, could persist in the atmosphere, eventually reaching the stratosphere where they would decompose under UV radiation and release chlorine atoms that catalytically destroy the ozone layer. acs.org This discovery triggered intense scientific debate and public concern, ultimately leading to international regulations. copernicus.org

As a result, HCFCs were developed and introduced as transitional substitutes. nih.gov Containing hydrogen, HCFCs are more reactive in the lower atmosphere, leading to shorter atmospheric lifetimes and a reduced, though not zero, potential to deplete ozone compared to CFCs. acs.orgfexa.io This led to further international agreements, such as the Montreal Protocol on Substances that Deplete the Ozone Layer (1987) and its subsequent amendments, which mandated the phase-out of both CFCs and HCFCs. docksci.comcopernicus.org This regulatory landscape has driven further research into non-ozone-depleting alternatives, such as hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). docksci.comnih.gov

Current Research Landscape for 1-Fluoro-1,1,2,2-tetrachloroethane: An Overview

This compound, also known as HCFC-121, is a member of the HCFC family. Historically, it found use as a refrigerant, solvent, and foam blowing agent. copernicus.org However, due to its classification as a Class II ozone-depleting substance under the Clean Air Act, its production and importation have been subject to a phase-out schedule. nih.gov Consequently, its commercial status is listed as "INACTIVE" under the Toxic Substances Control Act (TSCA), and it is no longer produced or imported in significant quantities. nih.gov

Current research on this compound is primarily focused on its environmental impact and atmospheric chemistry. Scientific studies have been conducted to determine its atmospheric lifetime, ozone depletion potential (ODP), and global warming potential (GWP). A 2018 study by Papanastasiou et al. estimated the global atmospheric lifetime of HCFC-121 to be 1.11 years, with an ODP of 0.030. copernicus.orgnih.gov The study also calculated its 100-year GWP to be 87. nih.gov Research also investigates its environmental fate, noting that volatilization from soil and water surfaces is an expected and important process, with estimated volatilization half-lives of 4 hours from a model river and 5.5 days from a model lake. nih.gov While highly halogenated compounds are generally resistant to aerobic biodegradation, reductive dehalogenation may occur under anaerobic conditions. nih.gov

Scope and Academic Relevance of this compound in Contemporary Chemistry

The academic relevance of this compound in contemporary chemistry lies in several areas. It serves as a case study in the broader investigation of halogenated hydrocarbons and their environmental effects. The study of its atmospheric degradation pathways, including its reaction with hydroxyl (OH) radicals and UV photolysis, contributes to the fundamental understanding of atmospheric chemistry. copernicus.orgcopernicus.org

Furthermore, the existence of isomers, such as 1,1,1,2-tetrachloro-2-fluoroethane (B13416165) (HCFC-121a), which has different physical and chemical properties, makes this group of compounds relevant for structure-activity relationship (SAR) studies. copernicus.orgnih.gov For example, research has shown that different HCFC isomers can have significantly different atmospheric lifetimes and, consequently, different ODPs and GWPs. copernicus.org This highlights the importance of precise molecular structure in determining environmental impact. The development of theoretical models to calculate infrared spectra and predict these environmental metrics for compounds where experimental data is lacking is an active area of research where HCFC-121 and its isomers are relevant subjects. copernicus.org

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂HCl₄F | researchgate.net |

| Molecular Weight | 185.84 g/mol | researchgate.net |

| Appearance | Colorless liquid | copernicus.org |

| Boiling Point | 116 °C | copernicus.org |

| Melting Point | -82.6 °C | copernicus.org |

| Density | 1.5497 g/cm³ at 17 °C | copernicus.org |

| Vapor Pressure | 18.7 mmHg at 25 °C | copernicus.org |

| Refractive Index | 1.4390 at 20 °C | copernicus.org |

| CAS Number | 354-14-3 | researchgate.net |

Environmental Impact Data for this compound (HCFC-121)

| Parameter | Value | Source |

|---|---|---|

| Global Atmospheric Lifetime | 1.11 years | nih.gov |

| Tropospheric Atmospheric Lifetime | 1.17 years | nih.gov |

| Stratospheric Atmospheric Lifetime | 20 years | nih.gov |

| Ozone Depletion Potential (ODP) | 0.030 | nih.gov |

| Global Warming Potential (GWP-100) | 87 | nih.gov |

| Global Warming Potential (GWP-20) | 322 | nih.gov |

| Radiative Efficiency (RE) | 0.241 W m⁻² ppb⁻¹ | nih.gov |

Table of Compound Names

| Systematic Name | Common/Trade Name(s) | Abbreviation |

|---|---|---|

| This compound | Freon 121, Fluorotetrachloroethane | HCFC-121 |

| 1,1,1,2-Tetrachloro-2-fluoroethane | Freon 121a | HCFC-121a |

| Dichlorodifluoromethane | Freon 12, R-12 | CFC-12 |

| Trichlorofluoromethane | Freon 11, R-11 | CFC-11 |

| 1,1,2,2-Tetrachloroethane | Acetylene tetrachloride, Bonoform, Cellon | |

| Ethane | ||

| Chloroethane | Ethyl chloride |

Structure

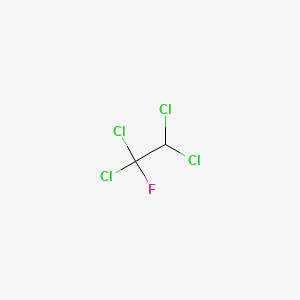

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,2,2-tetrachloro-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl4F/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBCGHUOCJOIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl4F | |

| Record name | 1,1,2,2-TETRACHLORO-1-FLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059863 | |

| Record name | HCFC-121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1,1,2,2-Tetrachloro-1-fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

116 °C | |

| Record name | 1,1,2,2-TETRACHLORO-1-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6975 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5497 at 17 °C | |

| Record name | 1,1,2,2-TETRACHLORO-1-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6975 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

18.7 [mmHg] | |

| Record name | 1,1,2,2-Tetrachloro-1-fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

354-14-3 | |

| Record name | 1,1,2,2-TETRACHLORO-1-FLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,2,2-Tetrachloro-1-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2,2-tetrachloro-1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HCFC-121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrachloro-1-fluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FLUORO-1,1,2,2-TETRACHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N0U1X0S7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2,2-TETRACHLORO-1-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6975 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-82.6 °C | |

| Record name | 1,1,2,2-TETRACHLORO-1-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6975 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization of 1 Fluoro 1,1,2,2 Tetrachloroethane

Isomeric Forms and Conformational Analysis of 1-Fluoro-1,1,2,2-tetrachloroethane

The structure of halogenated ethanes is characterized by rotational isomerism around the carbon-carbon single bond. This rotation is not entirely free but is hindered by energy barriers, leading to the existence of distinct, stable conformations known as rotational isomers or conformers.

Like other 1,2-disubstituted ethanes, this compound can exist in different staggered conformations. The key conformers are the trans (antiperiplanar) and gauche (synclinal) forms. In the trans conformation, the fluorine atom and the hydrogen atom on the adjacent carbon are positioned at a 180° dihedral angle to each other, placing them as far apart as possible. In the gauche conformation, this dihedral angle is approximately 60°.

The stability of these conformers is influenced by a combination of steric hindrance and electrostatic interactions between the bulky and electronegative halogen substituents. For the related molecule 1,1,2,2-tetrachloroethane (B165197), the energy difference between its trans and gauche conformers is slight, at less than 1 kcal/mol. matec-conferences.org This small energy difference suggests that both forms can coexist in equilibrium, with the population of each state being temperature-dependent. The interconversion between these forms occurs through internal rotation around the C-C bond, which must overcome a specific energy barrier.

Table 1: Conformational Data for Related Halogenated Ethanes

| Compound | Conformer | Energy Difference (kJ/mol) | Method |

|---|---|---|---|

| 1,2-dichloroethane | Gauche vs. Anti | 4.3 | Infrared Spectroscopy nih.gov |

Spectroscopic techniques are essential for identifying and quantifying the equilibrium between different conformers in various physical states (gas, liquid, and solid). The unique symmetries of the trans and gauche isomers result in distinct spectroscopic signatures.

In the case of 1,2-dichloroethane, Raman spectroscopy was instrumental in providing the first direct observational evidence of the coexisting anti and gauche conformers. nih.gov Similarly, for this compound, vibrational spectroscopy can distinguish between the conformers. The trans conformer typically possesses a higher degree of symmetry (a center of inversion), which impacts the selection rules for Infrared (IR) and Raman spectroscopy. spectroscopyonline.com Vibrations that are IR-active may be Raman-inactive, and vice-versa. The gauche form, being less symmetric, may show vibrational modes that are active in both IR and Raman spectra. By analyzing the spectra of a sample in different phases or at varying temperatures, the relative abundance of each conformer can be determined, and thermodynamic parameters for the equilibrium can be calculated.

Advanced Spectroscopic Techniques in Elucidating Molecular Architecture

Modern spectroscopic methods provide powerful tools for determining molecular structure, confirming identity, and analyzing composition with high precision.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While NMR is broadly used for structure elucidation, ¹H NMR is specifically valuable for quantitative analysis. In synthesis, the yield of a product can be accurately determined by ¹H NMR using an internal standard—a compound with a known concentration and a simple spectrum that does not overlap with the analyte's signals.

Although specific examples for determining the yield of this compound were not found, its non-fluorinated parent compound, 1,1,2,2-tetrachloroethane, is frequently used as an internal standard for this very purpose in other chemical reactions. rsc.orgresearchgate.net To perform this analysis, a known mass of the internal standard is added to the crude product mixture. The integral of a specific proton signal from the product is compared to the integral of a proton signal from the known amount of the standard, allowing for a precise calculation of the product's molar quantity and thus its reaction yield. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy : This technique measures the absorption of infrared radiation that excites molecular vibrations, provided the vibration causes a change in the molecule's dipole moment. uni-siegen.deksu.edu.sa

Raman Spectroscopy : This method involves the inelastic scattering of monochromatic light (from a laser). ksu.edu.sa Vibrational modes that cause a change in the molecule's polarizability are Raman-active. uni-siegen.de

These two techniques are complementary. spectroscopyonline.comspectroscopyonline.com For a molecule with a center of symmetry, the rule of mutual exclusion states that vibrations cannot be both IR and Raman active. By analyzing both spectra, a more complete picture of the molecule's vibrational framework can be assembled. For this compound, specific bands in the IR and Raman spectra can be assigned to the stretching and bending of C-H, C-F, C-Cl, and C-C bonds, providing confirmation of its structure and functional groups.

Table 2: General Vibrational Frequency Ranges for Relevant Bonds

| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H | Stretching | 2850 - 3000 |

| C-C | Stretching | 800 - 1200 |

| C-F | Stretching | 1000 - 1400 |

Gas Electron Diffraction (GED) is a powerful experimental technique used to determine the precise geometrical structure of molecules in the gas phase, free from the intermolecular forces present in liquids and solids. wikipedia.org In a GED experiment, a beam of high-energy electrons is directed through a gaseous sample. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. This pattern contains information about the distances between all pairs of atoms in the molecule. wikipedia.org

By analyzing the diffraction pattern, highly accurate values for bond lengths, bond angles, and torsional angles can be derived. For a molecule like this compound, a GED study would provide definitive data on the C-C, C-H, C-F, and C-Cl bond lengths and the various bond angles within both the trans and gauche conformers. The analysis could also determine the relative abundance of each conformer in the gas phase at the temperature of the experiment.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,2,2-tetrachloroethane |

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry serves as a powerful analytical tool for elucidating the structure of molecules and identifying their metabolic byproducts. In the case of this compound, electron ionization mass spectrometry provides a unique fragmentation pattern that acts as a molecular fingerprint.

The mass spectrum of this compound is characterized by a series of peaks, each corresponding to a charged fragment of the original molecule. The most abundant fragments provide clues to the molecule's structure and the relative stability of different chemical bonds. The major fragmentation pathways for halogenated alkanes typically involve the cleavage of carbon-halogen and carbon-carbon bonds. For this compound, the loss of chlorine and fluorine atoms, as well as the cleavage of the C-C bond, are expected to be primary fragmentation routes.

The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is indispensable for its identification. nist.gov The spectrum displays a characteristic pattern of isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes).

Interactive Table: Prominent Mass Spectral Peaks of this compound nist.gov

| m/z Ratio | Relative Intensity | Possible Fragment Ion |

| 149 | 100.0 | [C₂HCl₃F]⁺ |

| 117 | 85.9 | [C₂Cl₃]⁺ |

| 82 | 70.1 | [CHCl₂]⁺ |

| 151 | 65.2 | [C₂HCl₃F]⁺ (isotope peak) |

| 47 | 42.1 | [CCl]⁺ |

| 119 | 27.8 | [C₂Cl₃]⁺ (isotope peak) |

| 66 | 23.9 | [CHFCl]⁺ |

| 98 | 18.5 | [C₂HCl₂]⁺ |

| 114 | 16.3 | [C₂Cl₂F]⁺ |

Theoretical Studies on Molecular Configuration and Stability

Theoretical and computational chemistry provide powerful tools to investigate the molecular properties of compounds like this compound, offering insights that complement experimental data.

Quantum Chemical Calculations of Conformation and Relative Stability

The presence of a single carbon-carbon bond in this compound allows for rotational isomerism, leading to different spatial arrangements of its atoms known as conformers. The most stable conformations arise from staggered arrangements that minimize steric hindrance and electrostatic repulsion between the bulky halogen atoms.

For substituted ethanes, the two primary staggered conformations are anti and gauche. In the anti conformation, the largest substituents on adjacent carbon atoms are positioned 180° apart. In the gauche conformation, they are positioned 60° apart.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can be employed to determine the geometries and relative energies of these conformers. While specific computational studies for this compound are not extensively documented in the readily available literature, the principles of conformational analysis for halogenated ethanes are well-established.

For this compound, the key dihedral angle to consider is that between the fluorine atom on one carbon and a chlorine atom on the other. The relative stability of the gauche and anti conformers will be influenced by a balance of steric repulsion between the halogen atoms and electrostatic interactions (dipole-dipole interactions). Generally, the anti conformer is expected to be more stable due to reduced steric strain. However, in some fluorinated alkanes, the gauche effect can lead to a surprising stability of the gauche conformer due to favorable hyperconjugative interactions.

Interactive Table: Expected Conformational Isomers of this compound

| Conformer | Dihedral Angle (F-C-C-Cl) | Expected Relative Stability | Key Interactions |

| Anti | ~180° | Generally more stable | Minimized steric repulsion |

| Gauche | ~60° | Potentially less stable | Steric and electrostatic repulsion |

Computational Modeling of Bond Energies and Angles

Computational modeling can also provide valuable data on the fundamental geometric parameters of a molecule, such as bond lengths, bond angles, and bond energies. These parameters are crucial for understanding the molecule's reactivity and spectroscopic properties.

For this compound, computational methods can predict the lengths of the C-C, C-H, C-F, and C-Cl bonds, as well as the angles between these bonds. These calculated values can then be compared with experimental data where available.

The bond energies, which represent the energy required to break a specific bond, can also be calculated. These values provide insight into the relative strength of the different bonds within the molecule and can help to predict which bonds are most likely to break during chemical reactions or mass spectrometric fragmentation. In general, the C-F bond is expected to be the strongest, followed by the C-C and C-Cl bonds.

While a specific computational study providing a complete set of bond energies and angles for this compound was not identified in the search, the following table presents typical bond lengths and angles for similar halogenated ethanes, which can serve as reasonable estimates.

Interactive Table: Estimated Bond Parameters for this compound

| Bond | Estimated Bond Length (Å) | Estimated Bond Energy (kJ/mol) |

| C-C | 1.54 | 346 |

| C-H | 1.09 | 413 |

| C-F | 1.35 | 485 |

| C-Cl | 1.77 | 339 |

| Angle | Estimated Bond Angle (°) |

| C-C-H | 109.5 |

| C-C-F | 109.5 |

| C-C-Cl | 109.5 |

| Cl-C-Cl | 109.5 |

| F-C-Cl | 109.5 |

Theoretical and Computational Chemistry of 1 Fluoro 1,1,2,2 Tetrachloroethane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for elucidating the electronic structure, stability, and reactivity of molecules like 1-Fluoro-1,1,2,2-tetrachloroethane. These calculations can predict molecular geometries, vibrational frequencies, and the energies of different electronic states, which are crucial for understanding chemical reactions.

Density Functional Theory (DFT) has become a widely used method for studying the properties of halogenated hydrocarbons due to its balance of computational cost and accuracy. DFT calculations can provide detailed information about the electronic properties that govern the reactivity of these compounds. For this compound, DFT can be used to determine key molecular parameters.

Computational studies have identified three stable conformers of this compound. The relative energies and populations of these conformers can be calculated using DFT methods, providing insight into the molecule's flexibility and the distribution of its shapes at thermal equilibrium. acs.org The presence of both fluorine and chlorine atoms leads to a complex interplay of steric and electronic effects, which determines the preferred conformations. nih.gov

Table 1: Calculated Conformational Data for this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Conformer 1 | 0.00 | 33.9 |

| Conformer 2 | 0.00 | 33.9 |

| Conformer 3 | Data not available | Data not available |

Data derived from computational studies. acs.org

The electronic structure of halogenated systems is significantly influenced by the high electronegativity of the halogen atoms. DFT can be used to calculate descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the LUMO, for instance, has been used as a descriptor in quantitative structure-activity relationship (QSAR) models to predict the toxicity of halogenated hydrocarbons. aimspress.com

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for analyzing reaction pathways. For this compound, these methods can be employed to study its degradation mechanisms, such as atmospheric decomposition.

A critical atmospheric reaction for hydrochlorofluorocarbons (HCFCs) is the abstraction of a hydrogen atom by a hydroxyl (OH) radical. Theoretical studies on the analogous compound, 1,1,2,2-tetrachloroethane (B165197), have utilized high-level ab initio and DFT methods to investigate the kinetics of this reaction. researchgate.net Such studies calculate the energies of reactants, transition states, and products to determine the activation energy and reaction rates over a range of temperatures. researchgate.net Similar computational approaches could be applied to this compound to predict its atmospheric lifetime and ozone depletion potential. The study of such reaction mechanisms is crucial for understanding the environmental impact of these compounds. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

The behavior of a molecule in a solvent is critical to its reactivity and how it is transported in the environment. MD simulations can model the solvation of this compound in various media, such as water or organic solvents. These simulations can reveal the structure of the solvent around the solute molecule and the nature of the intermolecular forces at play.

For example, MD simulations of other hydrofluoroalkanes have been used to investigate their liquid structure and intermolecular interactions. nih.gov These studies often employ force fields that are specifically parameterized to accurately describe the interactions between the halogenated hydrocarbon and the solvent molecules. Understanding these interactions is key to predicting properties like solubility and the octanol-water partition coefficient, which are important for assessing environmental fate. cdc.gov

MD simulations can also be used to predict the phase behavior of this compound, such as its vapor-liquid equilibrium. This is important for industrial applications and for understanding its distribution between different environmental compartments. By simulating the system at various temperatures and pressures, a phase diagram can be constructed.

Furthermore, transport phenomena such as diffusion can be investigated. The diffusion coefficient of this compound in different media, which can be calculated from MD simulations, is a critical parameter for modeling its transport in the environment. For instance, simulations of 1,1,2,2-tetrachloroethane can provide insights into how these types of molecules move through different phases. virtualchemistry.org

Predictive Modeling for Environmental and Biological Interactions

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that relate the chemical structure of a compound to its biological activity or environmental properties.

QSAR models are particularly valuable for predicting the toxicity of chemicals, which can help in risk assessment and in the design of safer alternatives. nih.govresearchgate.net For halogenated hydrocarbons, QSAR studies have been conducted to predict their toxic effects. aimspress.comnih.govresearchgate.net These models often use molecular descriptors derived from computational chemistry, such as electronic properties (e.g., LUMO energy) and steric parameters, to build a correlative model with experimental toxicity data. aimspress.comnih.gov While specific QSAR models for this compound are not widely published, the methodologies developed for other halogenated alkanes could be applied to predict its potential toxicity. nih.govresearchgate.net The metabolism and toxicity of hydrochlorofluorocarbons can often be predicted by analogy to chlorinated ethanes. nih.govnih.govosti.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-dibromoethane |

| 1,2-dichloroethane |

| This compound |

| Butane |

| Carbon dioxide |

| Chlorine |

| Fluorine |

| Hydroxyl radical |

| Phosgene |

Quantitative Structure-Activity Relationships (QSAR) for Degradation and Metabolism

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a chemical with its biological activity or a specific endpoint, such as degradation rate. wikipedia.org For halogenated hydrocarbons, QSARs are crucial tools for predicting their persistence and metabolic fate. nih.gov These models are developed by establishing a relationship between molecular descriptors (numerical representations of molecular structure) and observed activity, which can then be used to predict the activity of new or untested compounds. wikipedia.org

The metabolism of many halogenated alkanes, including this compound, is often initiated by cytochrome P450 enzymes through hydrogen-atom abstraction. nih.gov Computational models have been successfully developed to predict the rates of this biotransformation. A notable study presented a computational model that correlated the calculated activation energies (ΔHact) of cytochrome P450-mediated hydrogen-atom abstraction with the in vitro metabolic rates of several halogenated alkanes. nih.gov

For a set of six halogenated alkanes, including this compound, excellent correlations were found between the predicted activation energies and the metabolic rates observed in both rat liver microsomes and human CYP2E1 enzyme preparations. nih.gov The relationships are described by the following equations:

ln(rate, rat liver microsomes) = 44.99 - 1.79(ΔHact) with a correlation coefficient (r²) of 0.86. nih.gov

ln(rate, human CYP2E1) = 46.99 - 1.77(ΔHact) with a correlation coefficient (r²) of 0.97. nih.gov

In these equations, the rate is measured in nmol of product per minute per nmol of cytochrome P450, and the activation energy is in kcal/mol. nih.gov This model demonstrates the potential of computational chemistry to design safer chemicals by predicting their metabolic rates. nih.gov

The development of QSARs for biodegradation is an active area of research. researchgate.netnih.gov These models often use various molecular descriptors, such as molecular weight, surface area, orbital energies (like ELUMO, the energy of the lowest unoccupied molecular orbital), and polarizability to predict the biodegradability of chemicals. researchgate.netaimspress.com However, the predictive power of these QSARs is often limited to specific classes of compounds. nih.gov

Table 1: QSAR Model for Cytochrome P450-Mediated Metabolism of Halogenated Alkanes

This table is based on research findings that established a quantitative relationship between calculated activation energies and metabolic rates. nih.gov

| Enzyme Source | QSAR Equation | Correlation Coefficient (r²) |

| Rat Liver Microsomes | ln(rate) = 44.99 - 1.79(ΔHact) | 0.86 |

| Human CYP2E1 | ln(rate) = 46.99 - 1.77(ΔHact) | 0.97 |

Computational Toxicology and Hazard Prediction in Halogenated Alkanes

Computational toxicology utilizes computer models to predict the adverse effects of chemicals on human health and the environment. For halogenated alkanes, a significant focus of computational toxicology is the development and refinement of QSAR models for toxicity prediction. cncb.ac.cnnih.gov This approach is vital for screening chemicals for potential hazards, as mandated by regulatory frameworks like the European Union's REACH (Registration, Evaluation, and Authorisation of Chemicals) program. researchgate.net

Historically, semi-empirical molecular orbital methods were common for calculating the quantum-chemical descriptors used in QSARs. researchgate.netnih.gov However, with advancements in computing power, more accurate methods like ab initio molecular orbital and density functional theory (DFT) are now being applied to improve the predictive accuracy of these models. researchgate.netnih.gov The goal is to establish better correlations between computational descriptors and experimental toxicity data. nih.gov

Research in this area aims to develop descriptors with clear physical interpretations to better understand the mechanisms underlying the toxic response. cncb.ac.cnnih.gov For instance, the toxicity of halogenated hydrocarbons towards the fungus Aspergillus nidulans has been modeled using descriptors such as polarizability (α), the energy of the lowest unoccupied molecular orbital (ELUMO), and molecular volume (V). researchgate.netaimspress.com Such models can link a compound's molecular properties to specific biological endpoints. researchgate.net Another approach involves using descriptors calculated from chemical intermediates formed during metabolism, which may provide more mechanistic insights into toxicity. cncb.ac.cnnih.gov

The bioactivation of halogenated hydrocarbons often involves their metabolism into reactive intermediates, such as free radicals, which can cause cellular damage. nih.gov Computational studies help elucidate the formation of these intermediates and their subsequent reactions. nih.gov By understanding these mechanisms at a molecular level, it becomes possible to predict the potential for toxicity and design safer alternative compounds. nih.gov

Environmental Chemistry and Fate of 1 Fluoro 1,1,2,2 Tetrachloroethane

Atmospheric Chemistry and Degradation Pathways

Once released into the environment, 1-Fluoro-1,1,2,2-tetrachloroethane is expected to exist almost exclusively in the vapor phase in the ambient atmosphere guidechem.com. Its subsequent fate is governed by chemical reactions in the troposphere and photolytic decomposition in the stratosphere.

The primary degradation pathway for this compound in the lower atmosphere (troposphere) is its reaction with photochemically-produced hydroxyl radicals (•OH) guidechem.comnih.gov. The presence of a hydrogen atom in the molecule makes it susceptible to attack by these radicals, a characteristic that distinguishes HCFCs from the more stable chlorofluorocarbons (CFCs) wikipedia.org. The rate of this reaction determines the compound's atmospheric lifetime.

The rate constant for the vapor-phase reaction has been reported as 5.01 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K noaa.gov. An earlier estimate using a structure estimation method calculated a rate constant of 1.2 x 10⁻¹⁴ cm³/molecule-sec at 25°C guidechem.com. Based on these reaction rates, the tropospheric atmospheric lifetime is estimated to be 1.17 years, with a corresponding atmospheric half-life of about 1300 days guidechem.comnoaa.gov.

Atmospheric Reaction and Lifetime of this compound

| Parameter | Value | Reference |

|---|---|---|

| OH Radical Reaction Rate Constant (kSAR, 298 K) | 5.01 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | noaa.gov |

| Estimated OH Radical Reaction Rate Constant (25 °C) | 1.2 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | guidechem.com |

| Tropospheric Atmospheric Lifetime | 1.17 years | noaa.gov |

| Estimated Atmospheric Half-life | ~1300 days | guidechem.comnih.gov |

Although a significant portion of this compound is degraded in the troposphere, its relatively long lifetime allows a fraction of it to be transported into the stratosphere guidechem.comwikipedia.org. In the stratosphere, the compound is exposed to higher energy ultraviolet (UV) radiation. This energy is sufficient to break the carbon-chlorine bonds through photolysis, a process that liberates chlorine radicals (Cl•) guidechem.comnih.gov.

The Ozone Depletion Potential (ODP) is a relative measure of a chemical's ability to cause ozone degradation compared to a reference compound, trichlorofluoromethane (CFC-11), which has an ODP of 1.0 wikipedia.org. Because this compound contains chlorine and has a sufficiently long atmospheric lifetime to reach the stratosphere, it has a non-zero ODP guidechem.comnoaa.gov.

Calculations have placed the ODP of this compound in the range of 0.01 to 0.04 guidechem.com. A more specific assessment reports a well-mixed ODP value of 0.030 noaa.gov. This value is significantly lower than that of CFCs like CFC-11, reflecting the compound's partial removal in the troposphere by reaction with hydroxyl radicals wikipedia.org.

Ozone Depletion Potential (ODP) of this compound

| Parameter | Value | Reference |

|---|---|---|

| Calculated ODP Range | 0.01 - 0.04 | guidechem.com |

| Well-mixed Lifetime Adjusted ODP | 0.030 | noaa.gov |

| Reference Compound (CFC-11) ODP | 1.0 | wikipedia.org |

The atmospheric oxidation of HCFCs initiated by hydroxyl radicals leads to the formation of various degradation products. For HCFCs and HFCs in general, photochemical oxidation can produce acid halides such as COFCl (carbonyl fluoride (B91410) chloride) and CF₃CClO (trifluoroacetyl chloride) epa.gov. These intermediate products are readily absorbed into aqueous media like cloudwater, where they undergo hydrolysis to form stable, water-soluble compounds epa.gov. The final atmospheric metabolites can include hydrofluoric acid (HF), hydrochloric acid (HCl), and halogenated carboxylic acids like trifluoroacetic acid (CF₃COOH) epa.gov. In vivo metabolism studies of a related compound, 1-Fluoro-1,1,2-trichloroethane, have identified dichlorofluoroacetic acid as a metabolite, suggesting it as a potential, though unconfirmed, atmospheric degradation product osti.gov.

Aquatic and Soil Environmental Transformations

The fate of this compound in terrestrial and aquatic systems is influenced by its physical and chemical properties, including its solubility and reactivity in water.

Hydrolysis is a chemical transformation process where a compound reacts with water. For halogenated alkanes, this can be an important degradation pathway in aquatic environments. Available information indicates that this compound does not undergo rapid reaction with water nih.gov. While detailed experimental data on its hydrolysis kinetics and pH dependency are limited, the hydrolysis of halogenated organic chemicals is generally known to be pH-dependent epa.govcdc.govnih.gov. For many such compounds, the degradation rate is faster under neutral to basic conditions epa.govcdc.gov. However, without specific studies on this compound, precise half-lives at different pH values cannot be provided.

Anaerobic Biodegradation Mechanisms in Groundwater and Sediments

In anoxic environments such as groundwater and sediments, highly halogenated compounds are known to undergo transformation, potentially through reductive dehalogenation. nih.gov However, specific studies detailing the anaerobic biodegradation pathways for this compound are not extensively documented in the available scientific literature. The following sections describe potential, generalized pathways based on the degradation of similar chlorinated compounds.

Hydrogenolysis involves the sequential replacement of a halogen atom with a hydrogen atom. For analogous, non-fluorinated compounds like 1,1,2,2-tetrachloroethane (B165197), this is a recognized anaerobic degradation pathway. usgs.gov This process would theoretically transform this compound into less chlorinated, fluorinated ethanes. However, specific research confirming this pathway and its daughter products for this compound is not available.

Dichloroelimination is a form of reductive dechlorination where two adjacent chlorine atoms are removed simultaneously, resulting in the formation of an alkene. This process has been observed in the anaerobic degradation of 1,1,2,2-tetrachloroethane, yielding dichloroethene isomers. usgs.gov It is a plausible, though not specifically documented, transformation pathway for this compound.

Dehydrochlorination is an elimination reaction that removes a hydrogen and a chlorine atom, forming a double bond. In the case of the related compound 1,1,2,2-tetrachloroethane, this abiotic process can lead to the formation of trichloroethylene (B50587). cdc.gov The potential for this pathway to occur with this compound has not been specifically detailed.

While specific microbial communities are known to be instrumental in the anaerobic degradation of various chlorinated solvents, their role in the transformation of this compound has not been characterized. Organohalide-respiring bacteria, such as some species of Dehalococcoides and Desulfuromonas, are key players in the reductive dechlorination of chlorinated ethenes and ethanes. For example, pure cultures of Desulfobacterium sp. have been shown to reduce tetrachloromethane and 1,1,1-trichloroethane. d-nb.info However, their specific activity on HCFC-121a remains an area for further research.

Aerobic Degradation Pathways and Microbial Involvement

Scientific evidence suggests that highly halogenated compounds like this compound are generally resistant to aerobic biodegradation. nih.gov The presence of multiple halogen atoms can inhibit the enzymatic activity of aerobic microorganisms. While aerobic cometabolism has been studied for some chlorinated hydrocarbons, specific pathways and microbial consortia involved in the aerobic degradation of this compound have not been identified.

Volatilization from Water and Soil Surfaces

Volatilization is a primary dissipation route for this compound released into the environment. epa.gov The tendency of a chemical to partition from water to air is described by its Henry's Law constant. A higher value indicates a greater tendency to volatilize. For this compound, the Henry's Law constant is estimated to be 0.003 atm-m³/mol, which suggests the compound is expected to volatilize from water surfaces. nih.govguidechem.com

Similarly, volatilization from soil is an important fate process. nih.gov The rate of volatilization from moist soil is influenced by the Henry's Law constant, while volatilization from dry soil is related to the compound's vapor pressure. nih.gov With an estimated vapor pressure of 19 mm Hg at 25°C, this compound has the potential to volatilize from dry soil surfaces as well. nih.gov The rate of biodegradation in soil is anticipated to be significantly slower than the rate of volatilization. nih.gov

Interactive Data Table: Environmental Fate Properties of this compound

| Property | Estimated Value | Implication | Source |

|---|---|---|---|

| Henry's Law Constant | 0.003 atm-m³/mol | Expected to volatilize from water surfaces | nih.govguidechem.com |

| Vapor Pressure | 19 mm Hg at 25°C | Potential for volatilization from dry soil surfaces | nih.gov |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 150 | Moderate mobility in soil | nih.govguidechem.com |

Subject: Inability to Fulfill Request for "this compound"

Dear User,

Following a comprehensive search for scientific literature, we have been unable to locate any data regarding the environmental chemistry and fate of the chemical compound "this compound" corresponding to the outline you provided. Specifically, there is no available information on:

Detection and occurrence in surface water, groundwater, and ambient air.

Fate in hazardous waste sites and contaminated aquifers.

Bioconcentration, biomagnification, and bioaccumulation potential in ecological systems.

The searches for "this compound" and its potential synonyms or related compounds (such as CFC-121a) did not yield any relevant results for the specified topics of environmental monitoring and ecological impact.

It is possible that the compound name provided may be incorrect or that this specific chemical has not been the subject of environmental studies.

However, a substantial body of research exists for the closely related, non-fluorinated compound, 1,1,2,2-tetrachloroethane . This chemical is well-documented in environmental studies, including its presence in hazardous waste sites and its effects on ecosystems.

Given the strict instructions to focus solely on the requested compound, we cannot proceed with generating the article. Please advise if you would like to proceed with an article on 1,1,2,2-tetrachloroethane , or if you can provide an alternative chemical name for your intended subject.

Biochemistry, Metabolism, and Toxicological Mechanisms of 1 Fluoro 1,1,2,2 Tetrachloroethane

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Absorption Pathways (Oral, Inhalation, Dermal) and Mechanisms (Passive Diffusion)

Tissue Distribution and Accumulation in Biological Systems

Following absorption, 1-Fluoro-1,1,2,2-tetrachloroethane is expected to be distributed throughout the body. Analogous to other lipid-soluble halogenated alkanes, it would likely show a preference for accumulation in tissues with high lipid content, such as adipose tissue and the liver. wikipedia.orgnih.gov Studies on the related compound 1,1,2,2-tetrachloroethane (B165197) have shown distribution to the liver and kidneys. wikipedia.org High levels of radioactivity from labeled 1,1,2,2-tetrachloroethane were also found in the liver, gallbladder, and adrenal cortex in animal models. uzh.ch

Excretion Routes and Kinetics of this compound and Metabolites

The excretion of this compound and its metabolites is anticipated to occur primarily through urine and exhaled air. Research on the closely related compound 1-fluoro-1,1,2-trichloroethane (HCFC-131a) in rats showed that fluorine-containing metabolites were primarily excreted in the urine within the first 24 hours after administration. nih.gov For the non-fluorinated analogue, 1,1,2,2-tetrachloroethane, metabolites are excreted in the urine and breath, with a small percentage exhaled as the unchanged parent compound. cdc.govcdc.gov The major portion of the absorbed dose of these related compounds is metabolized and eliminated within 48 to 72 hours. nih.govuzh.ch

Metabolic Pathways and Biotransformation of this compound

Cytochrome P450 Enzyme-Mediated Metabolism, including Hydrogen-Atom Abstraction

The biotransformation of this compound is predicted to be primarily mediated by the cytochrome P450 (P450) superfamily of enzymes, which are crucial for metabolizing a vast array of foreign compounds. nih.govyoutube.comyoutube.com Specifically, cytochrome P450 2E1 (CYP2E1) has been identified as a key enzyme in the bioactivation of numerous halogenated hydrocarbons. nih.govnih.gov

The metabolic process for HCFCs containing a C-H bond typically begins with an oxidative reaction catalyzed by P450 enzymes. nih.gov A critical step in this process is the abstraction of a hydrogen atom from the carbon-hydrogen bond by the activated P450 enzyme, which generates a radical intermediate. youtube.comnih.gov This is followed by the formation of an unstable halogenated alcohol that can then undergo further reactions. For many halogenated alkanes, this oxidation leads to the formation of reactive intermediates like acyl halides, which can then be hydrolyzed to carboxylic acids for excretion. nih.gov Studies on similar HCFCs confirm that metabolism is consistent with a P450-dependent oxidation mechanism. nih.gov

Identification and Characterization of Fluorine-Containing Metabolites

While specific metabolite identification for this compound is not documented, detailed metabolic studies on the analogous compound 1-fluoro-1,1,2-trichloroethane (HCFC-131a) provide significant insight into the likely fluorine-containing metabolites. nih.govosti.gov In vivo studies with rats identified several key metabolites in the urine. nih.govacs.org These findings suggest that the metabolism of this compound would likely yield similar products through oxidative pathways.

The identified metabolites for the related compound HCFC-131a include conjugated alcohols and an oxidized acid, indicating that both Phase I (oxidation) and Phase II (conjugation) metabolic reactions occur. nih.govyoutube.com The detection of inorganic fluoride (B91410) also confirms that cleavage of the carbon-fluorine bond occurs during biotransformation. nih.govnih.gov

Table 1: Urinary Metabolites Identified from the Related Compound 1-Fluoro-1,1,2-trichloroethane (HCFC-131a) in Rats Data derived from studies on a structurally similar hydrochlorofluorocarbon and presented to infer potential metabolic products of this compound.

| Metabolite | Chemical Class | Metabolic Process | Source |

| 2,2-dichloro-2-fluoroethyl glucuronide | Glucuronide Conjugate | Phase II Metabolism (Glucuronidation) | nih.govacs.org |

| 2,2-dichloro-2-fluoroethyl sulfate (B86663) | Sulfate Conjugate | Phase II Metabolism (Sulfation) | nih.govacs.org |

| Dichlorofluoroacetic acid | Carboxylic Acid | Phase I Metabolism (Oxidation) | nih.govosti.gov |

| Inorganic fluoride | Ion | Defluorination | nih.govnih.gov |

Glucuronide and Sulfate Conjugation Pathways

Phase I metabolism of halogenated hydrocarbons can produce metabolites that are suitable for phase II conjugation reactions, such as glucuronidation and sulfation. psu.edu For closely related hydrochlorofluorocarbons (HCFCs), the formation of alcohol metabolites is a prerequisite for these conjugation pathways. For instance, studies on compounds structurally similar to this compound have demonstrated the formation of glucuronide and sulfate conjugates.

In studies with 1-fluoro-1,1,2-trichloroethane (HCFC-131a) and 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b) in rats, the corresponding glucuronide and sulfate conjugates of the alcohol metabolites (2,2-dichloro-2-fluoroethyl alcohol and 2-chloro-2,2-difluoroethyl alcohol, respectively) were identified as major urinary metabolites. nih.govosti.gov While direct evidence for this compound is limited, it is plausible that it follows a similar pathway where initial oxidation or reduction leads to an alcohol intermediate which is then conjugated with glucuronic acid or sulfate to facilitate its excretion. The capacity for sulfate conjugation is known to be limited and can be depleted, which can affect the metabolic clearance of compounds that undergo this biotransformation. nih.gov

Table 1: Conjugation Metabolites of Related Hydrochlorofluorocarbons

| Parent Compound | Metabolite | Conjugate Identified | Species |

|---|---|---|---|

| 1-Fluoro-1,1,2-trichloroethane (HCFC-131a) | 2,2-dichloro-2-fluoroethyl alcohol | Glucuronide, Sulfate | Rat |

| 1,2-Dichloro-1,1-difluoroethane (HCFC-132b) | 2-chloro-2,2-difluoroethyl alcohol | Glucuronide, Sulfate | Rat |

This table is based on findings from studies on structurally similar compounds and suggests potential pathways for this compound. nih.govosti.govwho.int

Formation of Dichlorofluoroacetic Acid

The oxidative metabolism of this compound is expected to lead to the formation of acidic metabolites. In vitro studies with rat liver microsomes have shown that 1-fluoro-1,1,2-trichloroethane (HCFC-131a) is converted to dichlorofluoroacetic acid. nih.govosti.gov This process is catalyzed by cytochrome P450 enzymes. nih.govosti.gov Similarly, the non-fluorinated parent compound, 1,1,2,2-tetrachloroethane, is metabolized by cytochrome P-450 to dichloroacetic acid. nih.govnih.gov

The proposed mechanism involves the oxidation of the carbon-hydrogen bond, leading to an unstable intermediate that eliminates hydrogen chloride to form an acyl halide. For this compound, this would be dichloro-fluoroacetyl chloride, which is then hydrolyzed to dichlorofluoroacetic acid. The formation of such acidic metabolites is a common pathway for many halogenated ethanes. nih.govnih.gov

Aldehyde Formation and Subsequent Adducts (e.g., Urea (B33335) Adducts)

The metabolism of hydrochlorofluorocarbons can also yield aldehyde intermediates. psu.edu For example, the metabolism of 1,2-dichloro-1,1-difluoroethane (HCFC-132b) and 1,1,1-trifluoro-2-chloroethane (HCFC-133a) in rats leads to the formation of chlorodifluoroacetaldehyde (B1208273) and trifluoroacetaldehyde (B10831), respectively. nih.govosti.gov These aldehydes are reactive electrophiles and can form adducts with cellular nucleophiles.

A notable finding is the formation of urea adducts from these aldehyde metabolites. nih.govosti.gov For both HCFC-132b and HCFC-133a, acetaldehyde-urea adducts were identified in the urine of treated rats. nih.govosti.gov While not directly demonstrated for this compound, its metabolism could potentially generate a dichlorofluoroacetaldehyde (B12653023) intermediate, which could then form similar adducts with urea or other biological molecules. Aldehydes are known to be highly reactive and can form adducts with DNA and proteins, potentially leading to cellular damage. nih.gov

Reductive Dehalogenation and Other Biotransformation Mechanisms

Under anaerobic or hypoxic conditions, this compound can undergo reductive dehalogenation. nih.gov This metabolic pathway is particularly relevant for highly halogenated compounds. The process involves the transfer of electrons to the molecule, leading to the removal of a halogen atom.

Studies on the related compound 1,1,2,2-tetrachloroethane have shown that it can be reductively metabolized by rat liver microsomes under anaerobic conditions, leading to the formation of 1,2-dichloroethylene. nih.gov This reaction is dependent on NADPH and is catalyzed by cytochrome P450. nih.gov The reductive dechlorination of 1,1,2,2-tetrachloroethane has been shown to produce Z-1,2-dichloroethylene and E-1,2-dichloroethylene. nih.gov It is plausible that this compound undergoes a similar reductive process, potentially leading to the formation of chlorinated and fluorinated ethylenes. This pathway can be a significant route of biotransformation in environments with low oxygen levels. researchgate.netnih.goverwiki.net

Mechanistic Toxicology and Molecular Interactions

The toxicity of this compound is closely linked to its metabolism, which can generate reactive intermediates capable of interacting with and damaging cellular macromolecules.

Enzyme Inhibition and Alteration of Biochemical Pathways

Metabolites of halogenated hydrocarbons can act as enzyme inhibitors. The formation of reactive intermediates during the metabolism of compounds like this compound can lead to the inactivation of the very enzymes that produce them, a phenomenon known as suicide inhibition. Cytochrome P450 enzymes are particularly susceptible to this type of inhibition. nih.govdoi.org

For instance, the metabolism of the parent compound, 1,1,2,2-tetrachloroethane, is known to cause a decrease in hepatic cytochrome P450 content. nih.gov The reactive acyl halide intermediates, such as dichloroacetyl chloride, formed during oxidation can covalently bind to the enzyme, leading to its inactivation. nih.gov Fluorinated aldehydes, which can be metabolites of hydrochlorofluorocarbons, have also been shown to be potent inhibitors of enzymes like acetylcholinesterase. nih.gov Therefore, the metabolites of this compound could potentially inhibit various enzymes, thereby disrupting critical biochemical pathways. psu.eduyoutube.com

Formation of Covalent Adducts with Biomolecules (e.g., Proteins)

A key mechanism of toxicity for halogenated hydrocarbons is the formation of covalent adducts between their reactive metabolites and cellular macromolecules like proteins and lipids. doi.org The oxidative metabolism of 1,1,2,2-tetrachloroethane by cytochrome P-450 produces dichloroacetyl chloride, a reactive intermediate that can bind covalently to proteins. nih.govnih.gov This binding has been demonstrated in vitro using rat liver microsomes. nih.gov

It is highly probable that the metabolism of this compound follows a similar path, generating a reactive dichlorofluoroacetyl chloride intermediate. This electrophilic species can then react with nucleophilic groups present in proteins, such as the amino acids lysine (B10760008) and cysteine, forming stable covalent adducts. nih.govdoi.org The formation of such adducts can alter the structure and function of proteins, leading to cellular dysfunction and toxicity. nih.gov Covalent binding of metabolites to proteins in the liver and other organs has been observed for other hydrochlorofluorocarbons as well. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| 1,1,1-Trichloroethane |

| 1,1,2,2-Tetrachloroethane |

| 1,1,2-Trichloroethane |

| 1,2-Dichloro-1,1-difluoroethane |

| 1,2-Dichloroethane |

| 1,2-Dichloroethylene |

| This compound |

| 1-Fluoro-1,1,2-trichloroethane |

| 1-Fluoro-1,2,2-trichloroethylene |

| 2,2,2-Trifluoroethyl glucuronide |

| 2-Chloro-1,1,1-trifluoroethane |

| 2-Chloro-2,2-difluoroethyl glucuronide |

| 2-Chloro-2,2-difluoroethyl sulfate |

| Acetaldehyde |

| Acetic acid |

| Acetone |

| Acetylcholine |

| Acetylcysteine |

| Alanine |

| Aldophosphamide |

| Ammonia (B1221849) |

| Antimony |

| Antimony pentachloride |

| Arabitol |

| Arginine |

| Aspartate |

| Benzene |

| Benzaldehyde |

| Benzylamine |

| Carbon dioxide |

| Carbon tetrachloride |

| Carboxymethylcysteine |

| Chlorine |

| Chloroacetic acid |

| Chlorodifluoroacetaldehyde |

| Chlorodifluoroacetic acid |

| Chloroethane (B1197429) |

| Chlorofluoroacetic acid |

| Chlorofluoroacetyl chloride |

| Cysteine |

| Cyanamide |

| Cyanidanol |

| Cyclophosphamide |

| Dichloroacetic acid |

| Dichloroacetyl chloride |

| Dichlorofluoroacetic acid |

| Dichlorofluoroethane |

| E-1,2-dichloroethylene |

| Ethane |

| Ethanol |

| Ethene |

| Ethylene (B1197577) |

| Formic acid |

| Fructose |

| Fumarate |

| Glucose |

| Glucuronic acid |

| Glutamate |

| Glutamine |

| Glycine |

| Glyoxalic acid |

| Glyoxylic acid |

| Histidine |

| Hydrogen |

| Hydrogen fluoride |

| Hydroxychloroquine |

| L-Xylulose |

| Lysine |

| Malate |

| Mercury |

| Methanol (B129727) |

| Molybdenum |

| N-(2-hydroxyethyl)chlorofluoroacetamide |

| N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine |

| N-trifluoroacetyl-2-aminoethanol |

| Nitromethane |

| Ornithine |

| Oxalic acid |

| Pargyline |

| Pentachloroethane |

| Phenobarbital |

| Phenylethylamine |

| Phosphoramide mustard |

| Propionaldehyde |

| Pyruvate |

| Ribitol |

| Salicylamide |

| Sorbitol |

| Succinate |

| Sulfate |

| Tetrachloroethylene (B127269) |

| Thiodiacetic acid |

| Tranylcypromine |

| Trichloroacetic acid |

| Trichloroethanol |

| Trichloroethylene (B50587) |

| Trifluoroacetaldehyde |

| Trifluoroacetic acid |

| Urea |

| Vinyl chloride |

| Warfarin |

| Xylene |

| Xylitol |

| Xylonic acid |

Genotoxicity and Mutagenicity Assessments (In Vitro and In Vivo)

The genotoxic potential of this compound (HCFC-121) and its related compounds has been evaluated in a variety of test systems. For the structurally similar 1,1,2,2-tetrachloroethane, in vitro genotoxicity tests have generally yielded negative results, with the exception of assays for sister chromatid exchange (SCE) and cell transformation. cdc.gov In vivo tests on 1,1,2,2-tetrachloroethane have shown a similar pattern of weak genotoxic activity. cdc.gov It is suggested that the toxic and carcinogenic effects in the liver are likely caused by the formation of reactive metabolites like dichloroacetic acid and free radicals through reductive dechlorination. uzh.ch

Studies on other related hydrochlorofluorocarbons (HCFCs) provide further context. For instance, 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b) was found to be non-genotoxic based on a battery of tests. nih.gov While it tested positive in in vitro chromosomal aberration assays with Chinese Hamster Ovary (CHO) cells, it was negative in human lymphocytes and in an in vivo mouse micronucleus inhalation assay. nih.gov Bacterial gene mutation assays with Escherichia coli and Salmonella typhimurium were also negative for HCFC-141b. nih.gov

For 1,1,1,2-tetrachloroethane (B165186), genotoxicity studies have provided limited evidence of a genotoxic mode of action. cdc.gov While it has shown weak genotoxic activity, in vitro tests were generally negative, except for assays on sister chromatid exchange and cell transformation. cdc.gov In vivo tests have mirrored these findings. cdc.gov

Table 1: Summary of Genotoxicity Data for Related Compounds

| Compound | Test System | Result |

| 1,1,2,2-Tetrachloroethane | In vitro assays (general) | Negative cdc.gov |

| In vitro Sister Chromatid Exchange (SCE) | Positive cdc.gov | |

| In vitro Cell Transformation | Positive cdc.gov | |

| In vivo assays | Weakly positive cdc.gov | |

| 1,1-Dichloro-1-fluoroethane (HCFC-141b) | Bacterial Gene Mutation (E. coli, S. typhimurium) | Negative nih.gov |

| In vitro Chromosomal Aberration (CHO cells) | Positive nih.gov | |

| In vitro Chromosomal Aberration (Human lymphocytes) | Negative nih.gov | |

| In vivo Mouse Micronucleus Assay | Negative nih.gov |

Carcinogenicity Studies and Mode of Action Elucidation (e.g., Hepatocellular Carcinoma)

Carcinogenicity studies on this compound are limited; however, extensive research on the related compound 1,1,2,2-tetrachloroethane provides significant insights. Oral administration of 1,1,2,2-tetrachloroethane has been shown to be a liver carcinogen in B6C3F1 mice of both sexes, inducing a high incidence of hepatocellular carcinomas. nih.gov In a bioassay, a significant dose-related trend for hepatocellular carcinoma was observed in both male and female mice. nih.gov While no statistically significant incidence of neoplastic lesions was found in Osborne-Mendel rats, the observation of rare liver tumors, such as hepatocellular carcinomas and a neoplastic nodule in high-dose males, was noted. nih.gov

The proposed mode of action for the carcinogenicity of 1,1,2,2-tetrachloroethane involves its metabolism into reactive intermediates. cdc.govuzh.ch It is believed that the formation of carcinogenic metabolites like dichloroacetic acid and free radicals through reductive dechlorination contributes to its toxic and carcinogenic effects in the liver. uzh.ch This is supported by evidence of in vivo lipid peroxidation being a primary mechanism of its hepatotoxicity. nih.gov Intoxication with 1,1,2,2-tetrachloroethane leads to significant decreases in cytochrome P-450 and other enzymes involved in detoxification, alongside the formation of CHCl2CHCl free radicals. nih.gov The liver is a primary target of toxicity for 1,1,2,2-tetrachloroethane. cdc.gov

In a two-year gavage study of 1,1,1,2-tetrachloroethane in F344/N rats and B6C3F1 mice, there was a statistically significant positive trend in the combined incidence of hepatocellular neoplastic nodules or carcinomas in male rats. nih.gov

Table 2: Carcinogenicity Findings for 1,1,2,2-Tetrachloroethane

| Species | Sex | Finding |

| B6C3F1 Mice | Male & Female | Liver carcinogen, high incidence of hepatocellular carcinoma nih.gov |

| Osborne-Mendel Rats | Male | Observation of rare hepatocellular carcinomas and neoplastic nodule nih.gov |

| Female | No statistically significant incidence of neoplastic lesions nih.gov |

Comparative Metabolism Studies with Related Halogenated Alkanes (e.g., HCFCs as CFC Replacements)

Comparative metabolism studies of various hydrochlorofluorocarbons (HCFCs) have been conducted to understand their biotransformation and potential toxicity as they were developed as replacements for chlorofluorocarbons (CFCs). nih.govosti.govnih.gov These studies highlight the influence of the degree and position of halogen substitution on the metabolic pathways.

In a comparative study, male Fischer 344 rats were administered 1-fluoro-1,1,2-trichloroethane (HCFC-131a), 1,2-dichloro-1,1-difluoroethane (HCFC-132b), and 1,1,1-trifluoro-2-chloroethane (HCFC-133a). nih.govosti.gov The metabolism of these compounds, analyzed through urinary metabolites, revealed distinct pathways. For HCFC-131a, metabolites included 2,2-dichloro-2-fluoroethyl glucuronide, 2,2-dichloro-2-fluoroethyl sulfate, and dichlorofluoroacetic acid. nih.govosti.gov For HCFC-132b, the metabolites were 2-chloro-2,2-difluoroethyl glucuronide, 2-chloro-2,2-difluoroethyl sulfate, and chlorodifluoroacetic acid, among others. nih.govosti.gov HCFC-133a was metabolized to 2,2,2-trifluoroethyl glucuronide and trifluoroacetic acid. nih.govosti.gov

A key finding was that as fluorine substitution increased, the formation of aldehydic metabolites also increased. nih.govosti.gov In vitro studies with rat liver microsomes showed that HCFC-133a and HCFC-132b were converted to trifluoroacetaldehyde and chlorodifluoroacetaldehyde, respectively, while HCFC-131a was biotransformed into dichlorofluoroacetic acid. nih.govosti.gov

The metabolism of HCFCs is generally initiated by cytochrome P450-catalyzed oxidation, leading to the formation of geminal halohydrins. nih.gov These can then form acyl halides or aldehydes, which are further processed into stable carboxylates excreted in the urine or reduced to halogenated alcohols that are excreted as conjugates. nih.gov

For instance, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) has been shown to cause liver toxicity, with pathological examinations revealing damage ranging from mild to moderate necrosis and steatosis. researchgate.net The metabolism of HCFCs is a critical determinant of their toxicity. nih.gov

Table 3: Comparison of Metabolites for Select HCFCs

| Compound | Major Urinary Metabolites |

| 1-Fluoro-1,1,2-trichloroethane (HCFC-131a) | 2,2-dichloro-2-fluoroethyl glucuronide, 2,2-dichloro-2-fluoroethyl sulfate, dichlorofluoroacetic acid nih.govosti.gov |

| 1,2-Dichloro-1,1-difluoroethane (HCFC-132b) | 2-chloro-2,2-difluoroethyl glucuronide, 2-chloro-2,2-difluoroethyl sulfate, chlorodifluoroacetic acid nih.govosti.gov |

| 1,1,1-Trifluoro-2-chloroethane (HCFC-133a) | 2,2,2-trifluoroethyl glucuronide, trifluoroacetic acid nih.govosti.gov |

Analytical Methodologies for Detection and Quantification of 1 Fluoro 1,1,2,2 Tetrachloroethane

Advanced Chromatographic Techniques for Trace Analysis

Chromatographic methods, particularly gas chromatography, are the cornerstone for the analysis of volatile organic compounds (VOCs) like 1-Fluoro-1,1,2,2-tetrachloroethane. These techniques separate the target analyte from complex mixtures, allowing for its precise quantification.

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD, MS)

Gas chromatography (GC) is a powerful technique that separates compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. iltusa.com For the analysis of this compound, several types of detectors can be coupled with a GC system, each offering distinct advantages.

Flame Ionization Detector (FID): While widely used for organic compounds, the FID's response to highly halogenated compounds like this compound can be lower compared to other detectors. iltusa.com

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, making it particularly well-suited for detecting halogenated compounds. Its high selectivity allows for the detection of trace amounts of this compound in complex samples. cdc.gov

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only quantification but also structural information, leading to highly confident identification of the analyte. iltusa.comsilcotek.com The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a molecular fingerprint. iltusa.com

| Detector | Principle | Applicability to this compound |